Laropiprant - 571170-77-9

Laropiprant

Catalog Number: EVT-272563
CAS Number: 571170-77-9
Molecular Formula: C21H19ClFNO4S
Molecular Weight: 435.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Laropiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1). [ [] ] It is classified as a prostanoid receptor antagonist. In scientific research, laropiprant is primarily used to investigate the role of the PGD2/DP1 pathway in various physiological and pathological processes.

Mechanism of Action

Laropiprant exerts its effects by selectively binding to the DP1 receptor, preventing the binding of its natural ligand, PGD2. [ [] ] This antagonism inhibits the downstream signaling cascade initiated by PGD2, effectively blocking its biological effects.

Applications
  • Investigating the role of PGD2/DP1 in niacin-induced flushing: Laropiprant's ability to reduce niacin-induced flushing by antagonizing DP1 has been extensively studied. [ [] [] [] [] [] [] [] [] ] These studies have provided valuable insights into the mechanisms underlying niacin-induced flushing and highlighted the potential of DP1 antagonists in mitigating this side effect.

  • Exploring the impact of PGD2/DP1 on platelet function: Research has explored the potential impact of laropiprant on platelet function due to PGD2's known inhibitory effects on platelet aggregation. [ [] [] [] ] Findings suggest that while laropiprant can block PGD2's inhibitory effect on platelets in vitro, it does not appear to enhance platelet reactivity in vivo, either alone or in combination with niacin.

  • Examining the effects of PGD2/DP1 in other disease models: Laropiprant has been used in preclinical studies to investigate the role of PGD2/DP1 in conditions like intracerebral hemorrhage [ [] [] ], chronic obstructive pulmonary disease [ [] [] ], and rosacea [ [] [] ]. These studies aim to elucidate the potential therapeutic benefits of targeting the PGD2/DP1 pathway in these diseases.

Niacin (Nicotinic Acid)

Compound Description: Niacin, also known as nicotinic acid, is a B vitamin and a lipid-modifying agent. It effectively raises high-density lipoprotein cholesterol (HDL-C), lowers low-density lipoprotein cholesterol (LDL-C), and reduces triglycerides. [, , , ]

Relevance: Niacin is frequently co-administered with laropiprant to mitigate niacin-induced flushing, a common side effect. Laropiprant does not impact the lipid-altering effects of niacin. [, , , , , ]

Prostaglandin D2 (PGD2)

Compound Description: Prostaglandin D2 (PGD2) is a lipid mediator that induces cutaneous vasodilation, leading to the flushing response associated with niacin administration. [, , , , ]

Relevance: Laropiprant acts as a selective antagonist of the PGD2 receptor subtype 1 (DP1), effectively reducing niacin-induced flushing by blocking PGD2's effects. [, , , , , ]

Aspirin (Acetylsalicylic Acid)

Compound Description: Aspirin is a non-steroidal anti-inflammatory drug (NSAID) commonly used to reduce the incidence of niacin-induced flushing. [, ]

Relevance: While aspirin can partially alleviate flushing, laropiprant has demonstrated superior efficacy in clinical trials. [, ] Additionally, laropiprant, unlike aspirin, does not inhibit the beneficial effects of PGD2 on platelet aggregation. []

Thromboxane A2 (TXA2)

Compound Description: Thromboxane A2 (TXA2) is a lipid mediator involved in platelet aggregation and vasoconstriction. []

Relevance: Laropiprant exhibits off-target antagonist effects on the thromboxane A2 receptor (TP) at higher concentrations. This interaction, unlike PGD2 antagonism, could potentially contribute to a beneficial effect on platelet function and thrombotic events. []

11-Dehydrothromboxane B2 (11-dTxB2)

Compound Description: 11-Dehydrothromboxane B2 (11-dTxB2) serves as a marker of in vivo platelet activation, measured in urine. []

Simvastatin

Compound Description: Simvastatin is a statin medication commonly prescribed for lowering LDL-C levels. []

Relevance: Clinical trials investigated potential pharmacokinetic interactions between simvastatin and laropiprant (with or without niacin). Results showed modest, clinically insignificant increases in simvastatin acid exposure with the combination therapy. []

Digoxin

Compound Description: Digoxin is a medication used to treat heart failure and irregular heart rhythms. []

Relevance: A study assessed the impact of laropiprant on digoxin pharmacokinetics. Results indicated a small, clinically insignificant decrease in digoxin exposure with co-administration. []

Compound Description: Ethinyl estradiol (EE) and norelgestromin (NGMN) are components of combined oral contraceptive pills. []

Relevance: A clinical study evaluated the effect of laropiprant on the pharmacokinetics of EE and NGMN in women using oral contraceptives. Findings showed no clinically meaningful alterations in their pharmacokinetic profiles with co-administration. []

Properties

CAS Number

571170-77-9

Product Name

Laropiprant

IUPAC Name

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid

Molecular Formula

C21H19ClFNO4S

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1

InChI Key

NXFFJDQHYLNEJK-CYBMUJFWSA-N

SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta(b)indol-3-yl acetic acid
laropiprant
MK-0524

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.